![molecular formula C5H10N4O2 B052279 2-Imino-2-(2-propanylhydrazino)acetamide CAS No. 112032-69-6](/img/structure/B52279.png)
2-Imino-2-(2-propanylhydrazino)acetamide
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Overview
Description
2-Imino-2-(2-propanylhydrazino)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as Pro-isophosphamide, it is a prodrug of cyclophosphamide, which is commonly used in chemotherapy.
Mechanism Of Action
The mechanism of action of 2-Imino-2-(2-propanylhydrazino)acetamide involves its conversion into cyclophosphamide in the body. Cyclophosphamide is a cytotoxic drug that works by cross-linking DNA strands, thereby preventing cell division and inducing apoptosis in cancer cells. The prodrug form of cyclophosphamide is preferred over the active drug form due to its better pharmacokinetic properties and lower toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imino-2-(2-propanylhydrazino)acetamide are similar to those of cyclophosphamide. It is metabolized in the liver to form active metabolites, which are responsible for its anticancer activity. It can cause bone marrow suppression, gastrointestinal toxicity, and immunosuppression, which are common side effects of chemotherapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Imino-2-(2-propanylhydrazino)acetamide in lab experiments is its better pharmacokinetic properties compared to cyclophosphamide. It has a longer half-life and lower toxicity, making it a safer and more effective alternative. However, its use is limited due to the lack of clinical data and the need for further research.
Future Directions
There are several future directions for the research and development of 2-Imino-2-(2-propanylhydrazino)acetamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the investigation of its potential applications in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, the development of novel prodrugs of cyclophosphamide based on 2-Imino-2-(2-propanylhydrazino)acetamide is an area of interest for future research.
Conclusion:
In conclusion, 2-Imino-2-(2-propanylhydrazino)acetamide is a promising prodrug of cyclophosphamide with potential applications in cancer treatment. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Synthesis Methods
The synthesis of 2-Imino-2-(2-propanylhydrazino)acetamide involves the reaction between 2-propanol hydrazine and 2-cyanoacetamide. The reaction takes place in the presence of a suitable catalyst and solvent. The product obtained is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-Imino-2-(2-propanylhydrazino)acetamide has been extensively studied for its potential applications in cancer treatment. As a prodrug of cyclophosphamide, it has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
properties
CAS RN |
112032-69-6 |
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Product Name |
2-Imino-2-(2-propanylhydrazino)acetamide |
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide |
InChI |
InChI=1S/C5H10N4O2/c1-2-3(10)8-9-4(6)5(7)11/h2H2,1H3,(H2,6,9)(H2,7,11)(H,8,10) |
InChI Key |
VCFBXZCODRKGEE-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)N/N=C(/C(=O)N)\N |
SMILES |
CCC(=O)NN=C(C(=O)N)N |
Canonical SMILES |
CCC(=O)NN=C(C(=O)N)N |
synonyms |
Propanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide |
Origin of Product |
United States |
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